

Spectroscopic Analysis of 2-Thiopheneacetyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Thiopheneacetyl chloride

Cat. No.: B195636

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **2-Thiopheneacetyl chloride** (CAS No: 39098-97-0), a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical and Physical Properties

2-Thiopheneacetyl chloride is a clear yellow to dark brown liquid.[1][2] It is an organic compound featuring a thiophene ring with an acetyl chloride functional group.[3] This reactive acyl chloride is insoluble in and reacts with water, and is sensitive to moisture.[1][2]

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₆ H ₅ ClOS[1][4][5][6][7][8] |
| Molecular Weight | 160.62 g/mol [4][6][7][9] |
| Density | 1.303 g/mL at 25 °C[4][9] |
| Boiling Point | 105-106 °C at 22 mmHg[4][10] |
| Refractive Index | n _{20/D} 1.551[4][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2-Thiopheneacetyl chloride**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the protons and carbons in its unique structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of an acyl chloride will typically show protons adjacent to the carbonyl group in the range of 2.0-3.0 ppm. The protons on the thiophene ring will appear in the aromatic region.

Specific spectral data for **2-Thiopheneacetyl chloride** was not found in the search results. The following is a predicted spectrum based on the analysis of similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|--------------------|
| ~4.3 | s | 2H | -CH ₂ - |
| ~7.0 | dd | 1H | Thiophene H4 |
| ~7.2 | d | 1H | Thiophene H3 |
| ~7.5 | d | 1H | Thiophene H5 |

^{13}C NMR Spectral Data

The carbonyl carbon of an acyl chloride is typically observed in the range of 160-180 ppm.

A ^{13}C NMR spectrum is available for **2-Thiopheneacetyl chloride** from a commercial source, though specific peak assignments were not detailed in the search results.[\[2\]](#)

| Chemical Shift (ppm) | Assignment |
|----------------------|----------------------|
| ~45 | -CH ₂ - |
| ~126-135 | Thiophene C3, C4, C5 |
| ~138 | Thiophene C2 |
| ~168 | C=O |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **2-Thiopheneacetyl chloride** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
- The concentration is typically in the range of 0.3-0.5 mM for optimal signal intensity.[\[11\]](#)
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shifts to 0 ppm.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- For ¹H NMR, the instrument is typically set to a frequency of 300 MHz or higher.
- For ¹³C NMR, a frequency of 75 MHz or higher is common.
- The spectra are acquired by pulsing the sample with radiofrequency waves and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The acyl chloride group and the thiophene ring have characteristic absorption bands.

IR Spectral Data

The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| ~1800 | Strong | C=O stretch of the acyl chloride |
| ~3100 | Medium | C-H stretch of the thiophene ring |
| ~1400-1500 | Medium | C=C stretching of the thiophene ring |
| ~700-800 | Strong | C-S stretch of the thiophene ring |

A conforming infrared spectrum is noted as a quality control parameter by a commercial supplier.[\[12\]](#)

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- As **2-Thiopheneacetyl chloride** is a liquid, the most straightforward method is to prepare a neat sample.[\[13\]](#)
- A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[\[13\]](#)
[\[14\]](#)
- A second salt plate is placed on top to create a thin liquid film between the plates.[\[13\]](#)[\[14\]](#)
Care should be taken to avoid trapping air bubbles.[\[15\]](#)
- The "sandwich" is then mounted in the spectrometer's sample holder.[\[13\]](#)[\[14\]](#)
- Water should be avoided as a solvent as it can dissolve the salt plates and obscure the spectrum.[\[16\]](#)

Data Acquisition:

- The sample holder is placed in the IR beam of the spectrometer.
- A background spectrum (of the empty salt plates) is typically run first and subtracted from the sample spectrum.
- The spectrum is recorded, usually over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

MS Spectral Data

The mass spectrum of **2-Thiopheneacetyl chloride** will show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.^[17]

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 160/162 | ~3:1 ratio | $[M]^+$, Molecular ion peak (presence of ^{35}Cl and ^{37}Cl isotopes) |
| 125 | High | $[M-\text{Cl}]^+$, Loss of chlorine |
| 97 | Base Peak | $[\text{C}_4\text{H}_3\text{S}-\text{CH}_2]^+$, Thienylmethyl cation ^[2] |
| 45 | High | $[\text{C}_2\text{H}_2\text{S}]^+$, Fragment of the thiophene ring |

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with the top peak at m/z 97 and the second highest at m/z 160.^[2]

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

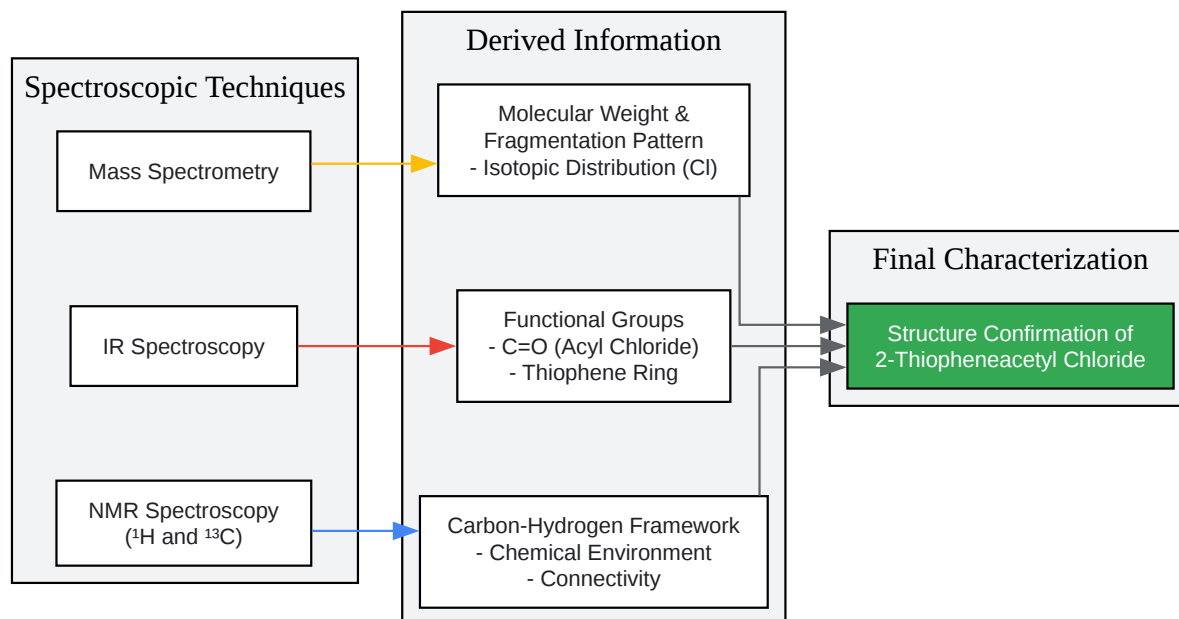
- For a volatile compound like **2-Thiopheneacetyl chloride**, the sample is typically introduced via a gas chromatograph (GC-MS) or a heated direct insertion probe.[\[18\]](#)[\[19\]](#)
- Electron Ionization (EI) is a hard ionization technique often used.[\[20\]](#) In EI, a beam of high-energy electrons bombards the gaseous sample molecules.[\[18\]](#)
- This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[18\]](#) The excess energy leads to fragmentation, which provides structural information.[\[20\]](#)

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Thiopheneacetyl chloride**.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Thiopheneacetyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195636#spectroscopic-data-of-2-thiopheneacetyl-chloride-nmr-ir-ms>]

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